molecular formula C12H13ClN4O B2358235 2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide CAS No. 2411288-50-9

2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide

Cat. No.: B2358235
CAS No.: 2411288-50-9
M. Wt: 264.71
InChI Key: QTDUJMOIBRIZBJ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 1-phenyl-1H-1,2,3-triazole-4-methanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, which is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Nucleophilic substitution: Products depend on the nucleophile used.

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include primary amines or alcohols.

    Hydrolysis: Products are the corresponding carboxylic acid and amine.

Scientific Research Applications

2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-N-(phenylmethyl)propanamide: Lacks the triazole ring, which may result in different biological activity.

    N-[(1-phenyltriazol-4-yl)methyl]acetamide: Has a different acyl group, which can affect its reactivity and interactions.

    2-Chloro-N-(1H-1,2,3-triazol-4-yl)methyl)propanamide: Similar structure but with variations in the substituents on the triazole ring.

Uniqueness

2-Chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide is unique due to the presence of both the 2-chloropropanamide and 1-phenyltriazol-4-ylmethyl moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-chloro-N-[(1-phenyltriazol-4-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O/c1-9(13)12(18)14-7-10-8-17(16-15-10)11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTDUJMOIBRIZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=CN(N=N1)C2=CC=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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